molecular formula C19H17N5O2S B237633 N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methoxybenzamide

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methoxybenzamide

Cat. No. B237633
M. Wt: 379.4 g/mol
InChI Key: IJRUYASEDGACNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methoxybenzamide, also known as ETTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. ETTB belongs to the class of compounds known as benzamides, which have been studied for their effects on various physiological processes.

Mechanism of Action

The mechanism of action of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methoxybenzamide involves its interaction with the CB1 receptor. This compound has been shown to bind to the CB1 receptor with high affinity, leading to activation of the receptor and downstream signaling pathways. This activity has been linked to the modulation of various physiological processes, including pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. These include the modulation of pain and inflammation, as well as the regulation of mood and anxiety. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methoxybenzamide in laboratory experiments is its high affinity for the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. However, one limitation is the lack of information on its pharmacokinetic properties, which may affect its suitability for use in vivo.

Future Directions

There are several potential future directions for research on N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methoxybenzamide. One area of focus could be the development of more selective CB1 receptor agonists based on the structure of this compound. Another area of interest could be the investigation of the potential therapeutic applications of this compound in various disease models, including pain, inflammation, and neurodegenerative disease. Finally, further studies are needed to elucidate the pharmacokinetic properties and safety profile of this compound.

Synthesis Methods

The synthesis of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methoxybenzamide involves several steps, starting with the preparation of the intermediate compound 3-ethyl-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole. This intermediate is then coupled with 4-(2-methoxyphenyl)boronic acid to yield the final product, this compound. The synthesis of this compound has been described in detail in several scientific publications.

Scientific Research Applications

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methoxybenzamide has been studied for its potential therapeutic properties in several areas of research. One area of focus has been its activity as a modulator of the endocannabinoid system, which is involved in the regulation of various physiological processes, including pain, inflammation, and mood. This compound has been shown to have agonist activity at the CB1 receptor, which is a key component of the endocannabinoid system.

properties

Molecular Formula

C19H17N5O2S

Molecular Weight

379.4 g/mol

IUPAC Name

N-[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methoxybenzamide

InChI

InChI=1S/C19H17N5O2S/c1-3-16-21-22-19-24(16)23-18(27-19)12-8-10-13(11-9-12)20-17(25)14-6-4-5-7-15(14)26-2/h4-11H,3H2,1-2H3,(H,20,25)

InChI Key

IJRUYASEDGACNI-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC

Origin of Product

United States

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